3-ethylbenzo[d]thiazol-2(3H)-imine
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Overview
Description
3-ethylbenzo[d]thiazol-2(3H)-imine is a heterocyclic compound that contains both benzene and thiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Mechanism of Action
Target of Action
It’s known that similar compounds have shown potential antidepressant and anticonvulsant effects . This suggests that the compound may interact with targets involved in these neurological processes.
Mode of Action
It’s suggested that similar compounds may increase the concentrations of serotonin and norepinephrine , neurotransmitters that play a crucial role in mood regulation and the prevention of seizure activity.
Biochemical Pathways
Given its potential antidepressant and anticonvulsant effects, it may influence pathways related to the synthesis, release, and reuptake of neurotransmitters such as serotonin and norepinephrine .
Result of Action
Similar compounds have shown potential antidepressant and anticonvulsant effects , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylbenzo[d]thiazol-2(3H)-imine typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminothiophenol with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3-ethylbenzo[d]thiazol-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted benzothiazoles depending on the electrophile used.
Scientific Research Applications
3-ethylbenzo[d]thiazol-2(3H)-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Lacks the ethyl group but shares the core structure.
2-aminobenzothiazole: Contains an amino group instead of the imine.
3-methylbenzo[d]thiazol-2(3H)-imine: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
3-ethylbenzo[d]thiazol-2(3H)-imine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
3-ethyl-1,3-benzothiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-2-11-7-5-3-4-6-8(7)12-9(11)10/h3-6,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELNETBMNHYVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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